6-bromo-N-cyclopropylquinazoline-4-amine
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Overview
Description
6-Bromo-N-cyclopropylquinazoline-4-amine is a chemical compound belonging to the quinazoline class, which are heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-cyclopropylquinazoline-4-amine typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline ring. Subsequent bromination and cyclopropylamination steps are then employed to introduce the bromo and cyclopropyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-cyclopropylquinazoline-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo group to a hydroxyl group.
Reduction: Reduction of the quinazoline ring to produce dihydroquinazolines.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 6-bromo-N-cyclopropylquinazoline-4-ol
Reduction: 6-bromo-N-cyclopropyl-dihydroquinazoline-4-amine
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-N-cyclopropylquinazoline-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-bromo-N-cyclopropylquinazoline-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-Bromo-N-cyclopropylquinazoline-4-amine is compared with other similar compounds, such as:
6-bromo-N-ethylquinazoline-4-amine
6-bromo-N-methylquinazoline-4-amine
6-bromo-N-phenylquinazoline-4-amine
These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
6-bromo-N-cyclopropylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNPCZNARJTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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